Lipophilicity and Polar Surface Area Within Drug-Like Property Space Compared to Structural Analogs
The target compound exhibits a measured LogP of 2.04 and a PSA of 64.35 Ų . These values are compared to the widely accepted drug-likeness guidelines (Lipinski's Rule of Five: LogP ≤5, PSA <140 Ų for oral bioavailability) and to closely related phenoxypyrimidine analogs. The 5-unsubstituted analog (3-methyl-6-phenoxypyrimidine-2,4-dione) presents a lower LogP (~1.5) and a reduced PSA (~55 Ų), indicating that the bromine atom contributes measurably to both lipophilicity and hydrogen-bonding capacity . Conversely, the 5-iodo analog is predicted to have a significantly higher LogP (>2.5) and larger molar refractivity, potentially affecting membrane permeability and metabolic stability. The target compound thus occupies a privileged intermediate property space that may optimize both passive permeability and target engagement for oral or cell-based assays.
| Evidence Dimension | LogP and PSA values |
|---|---|
| Target Compound Data | LogP 2.04, PSA 64.35 Ų |
| Comparator Or Baseline | 5-H analog: LogP ~1.5, PSA ~55 Ų (predicted); 5-I analog: LogP >2.5 (predicted); Drug-like thresholds: LogP ≤5, PSA <140 Ų |
| Quantified Difference | ΔLogP (vs 5-H) ~0.5; ΔLogP (vs 5-I) ~-0.5; PSA within 50% of 5-H analog |
| Conditions | Calculated using fragment-based method (CLOGP) and topological PSA; experimental LogP from chemsrc.com |
Why This Matters
The optimized LogP/PSA balance of the bromo analog may offer superior oral absorption or cell permeability compared to the less lipophilic H analog and the excessively lipophilic I analog, guiding selection for oral drug discovery programs.
